2,2,4,6-Tetramethyl-1,2-dihydropyridine
Description
Significance of Dihydropyridine (B1217469) Scaffolds in Advanced Organic Synthesis
Dihydropyridine (DHP) scaffolds are fundamental building blocks in organic synthesis, largely due to their prevalence in numerous pharmaceuticals and natural products. rsc.orgresearchgate.net The partially saturated pyridine (B92270) ring in DHPs allows for a range of chemical manipulations, including oxidation to the corresponding pyridines, reduction to piperidines, and participation in cycloaddition reactions. researchgate.net The 1,4-dihydropyridine (B1200194) motif is famously present in a class of drugs known as calcium channel blockers, such as nifedipine (B1678770) and amlodipine, which are used to treat cardiovascular diseases. rsc.orgthermofisher.comwikipedia.org This has spurred extensive research into the synthesis and derivatization of this particular isomer.
Beyond their medicinal applications, dihydropyridines are valuable intermediates in the synthesis of alkaloids and other complex molecular architectures. rsc.orgresearchgate.net Their ability to act as precursors to both fully aromatic pyridines and fully saturated piperidines makes them a versatile tool for chemists. The substitution pattern on the dihydropyridine ring can be readily modified, allowing for the fine-tuning of steric and electronic properties to achieve desired reactivity and selectivity in subsequent transformations.
Regioisomeric Considerations: Focusing on 1,2-Dihydropyridines and Their Role in Chemical Transformations
While 1,4-dihydropyridines have been extensively studied due to their biological activity, 1,2-dihydropyridines represent a constitutionally isomeric class with distinct chemical properties and synthetic applications. rsc.org The arrangement of the double bonds in the 1,2-dihydropyridine ring system results in a unique electronic distribution and reactivity profile compared to the 1,4-isomer.
The synthesis of dihydropyridines can sometimes lead to a mixture of regioisomers, and controlling the regioselectivity is a key challenge. rsc.org For instance, the reduction of pyridine with sodium borohydride (B1222165) in the presence of methyl chloroformate can yield a mixture of N-carbomethoxy-1,2- and 1,4-dihydropyridines. rsc.orgacs.org However, reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the 1,2-isomer. rsc.org
1,2-Dihydropyridines are particularly valuable as precursors to a variety of nitrogen-containing heterocyclic compounds. Their utility in the synthesis of complex alkaloids is a testament to their importance in organic synthesis. rsc.org The specific compound at the heart of this article, 2,2,4,6-Tetramethyl-1,2-dihydropyridine, serves as a pertinent example of the synthesis and reactivity of this class of molecules.
Structure
3D Structure
Properties
CAS No. |
32022-06-3 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-1H-pyridine |
InChI |
InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5-6,10H,1-4H3 |
InChI Key |
DIYCBAPGHKJRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(N1)(C)C)C |
Origin of Product |
United States |
Synthesis and Reactions of 2,2,4,6 Tetramethyl 1,2 Dihydropyridine
The primary route for the synthesis of 2,2,4,6-Tetramethyl-1,2-dihydropyridine involves the condensation of acetone (B3395972) with ammonia. This reaction can be influenced by various catalysts and conditions to optimize the yield of the desired product.
A notable application of this compound is its role as a key intermediate in the production of 2,4,6-trimethylpyridine, also known as collidine. wikipedia.org This transformation is typically achieved through a dehydrogenation reaction, where the dihydropyridine (B1217469) is aromatized to the corresponding pyridine (B92270).
Theoretical and Computational Chemistry Studies of Dihydropyridine Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving dihydropyridine (B1217469) systems. It allows for the detailed study of electron density to determine the energy and structure of molecules, proving particularly useful in elucidating the complex pathways of reactions like the Hantzsch synthesis, which can produce various dihydropyridine isomers. nih.govresearchgate.netnih.gov DFT calculations help in selecting suitable reactants to increase reaction yields by comparing the reactivity of different starting materials. nih.gov
Characterization of Transition States and Intermediate Species
A key application of DFT in reaction mechanism studies is the characterization of high-energy, transient structures, including transition states and intermediates. rsc.org For instance, in the Hantzsch-like synthesis of dihydropyridine derivatives, DFT calculations have been used to propose mechanisms for the formation of both 1,4-Dihydropyridine (B1200194) (1,4-DHP) and 1,2-Dihydropyridine (1,2-DHP) isomers. rsc.org
These studies involve optimizing the geometries of proposed transition states and calculating the activation energy barriers for different steps in the reaction. In the synthesis involving aromatic amines, aromatic aldehydes, and ethyl propiolate, the reaction energy barriers of intermediates were calculated to understand the chemoselectivity of the reaction. rsc.org It was determined that the energy barriers and the configurations of key intermediates are the deciding factors for whether the 1,4-DHP or the 1,2-DHP isomer is formed. rsc.org In one study, an amine intermediate was found to undergo tautomerism through a transition state that plays a crucial role in the reaction's progress. nih.gov
Table 1: Calculated Reaction Energy Barriers for Dihydropyridine Formation This table is representative of DFT calculations performed on intermediates in a Hantzsch-like reaction leading to different dihydropyridine isomers.
| Reaction Step/Intermediate | Pathway | Calculated Energy Barrier (kcal/mol) |
| Intermediate IM2 to Transition State TS2 | Leads to 1,4-DHP | 25.8 |
| Intermediate IM3' to Transition State TS3' | Leads to 1,2-DHP | 28.3 |
Source: Adapted from data on DFT calculations at the M062X/def2TZVP//B3LYP-D3/def-SVP level. rsc.org
Exploration of Potential Energy Surfaces
The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. uc.pt For a chemical reaction, the PES illustrates the energy landscape that connects reactants, intermediates, transition states, and products. The lowest energy path along this surface is known as the reaction coordinate.
DFT calculations are instrumental in exploring the PES for dihydropyridine synthesis. By computing the energy for numerous atomic arrangements, researchers can map out the minimum energy pathway for a reaction. uc.pt This allows for the identification of the most energetically favorable route for the formation of a product, such as 2,2,4,6-Tetramethyl-1,2-dihydropyridine. The Nudged Elastic Band (NEB) method, used in conjunction with DFT, is one technique for finding the minimum energy path between known reactants and products, providing a detailed view of the reaction's energetic profile. uc.pt
Analysis of Local Reactivity Descriptors
The most widely used local descriptors include the Fukui function and the molecular electrostatic potential (MEP). nih.govscirp.org The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. This helps pinpoint the most reactive sites for accepting or donating electrons. For example, calculations on a tetrahydrothienopyridine derivative showed that specific carbon and sulfur atoms had the highest values for the electrophilic condensed Fukui function (f-), making them the most likely sites for nucleophilic attack. mdpi.com Conversely, a particular nitrogen atom showed the highest nucleophilic condensed Fukui function (f+), identifying it as the primary electron-donating site. mdpi.com
Table 2: Representative Local Reactivity Descriptors for a Dihydropyridine-related System This table shows calculated condensed Fukui functions for selected atoms in Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, indicating sites for nucleophilic and electrophilic attack.
| Atom | Electrophilic Attack (f+) | Nucleophilic Attack (f-) |
| C6 | 0.0321 | 0.1124 |
| C7 | 0.0387 | 0.0476 |
| N17 | 0.0700 | 0.0000 |
| S16 | 0.0000 | 0.1564 |
| O29 | 0.0000 | 0.1141 |
Source: Adapted from data calculated at the MP2 level. mdpi.com
Ab Initio and Semi-Empirical Computational Methods
Alongside DFT, ab initio and semi-empirical methods are foundational computational techniques in chemistry. Ab initio methods derive results directly from theoretical principles without including experimental data. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecules. organic-chemistry.org
Conformational Analysis and Energetic Profiles
Understanding the three-dimensional shape, or conformation, of dihydropyridine molecules is crucial as it influences their properties and interactions. Computational methods are used to perform conformational analysis and determine the energetic profiles of different spatial arrangements.
For the related 1,4-dihydropyridine ring, ab initio calculations have been employed to determine its preferred conformation. Studies using different basis sets (6-31G*, 4-31G, and STO-3G) optimized the geometry of the molecule. nih.gov The results indicated that the 1,4-dihydropyridine ring adopts a very flat boat-like conformation, which can easily flatten into a planar arrangement. nih.gov This conformational flexibility is significant for its biological activity. Similar computational approaches can be applied to this compound to predict its stable conformations and the energy barriers between them.
Molecular Dynamics (MD) Simulations for Understanding Environmental Effects
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. illinois.edu This technique is particularly valuable for understanding how a molecule like this compound interacts with its environment, such as solvents or biological membranes. mdpi.comdovepress.com
MD simulations can reveal how solvent molecules, like water, arrange themselves around a solute and affect its structure and stability. nih.govdiva-portal.org For example, simulations can quantify the number of hydrogen bonds between a drug molecule and surrounding water, or analyze how the drug's presence disrupts the water's natural hydrogen-bonding network. mdpi.com In studies of drug delivery systems, MD simulations are used to investigate the aggregation of molecules into micelles and how co-solvents influence this process to enhance drug solubility. mdpi.com By simulating the system over time, researchers can observe dynamic processes and gain insights that are often inaccessible through static computational models or experimental methods alone. illinois.edu
Computational Investigations of Oxidative Aromatization Processes
Computational chemistry provides valuable insights into the mechanisms and energetics of chemical reactions. Density Functional Theory (DFT) and other computational methods have been employed to study the oxidative aromatization of dihydropyridine systems.
While specific computational studies on the oxidative aromatization of this compound are not extensively detailed in the currently available literature, general principles derived from studies on related dihydropyridine systems can be informative. These studies often focus on calculating the energies of reactants, transition states, and products to elucidate the reaction pathway and determine the activation energy.
For instance, DFT calculations have been used to predict a dipole moment of approximately 1.8 D for this compound, reflecting its moderate polarity due to the presence of the nitrogen atom. vulcanchem.com Furthermore, molecular dynamics simulations have revealed that the 1,2-dihydro configuration provides a stabilization of 12 kcal/mol for the transition states in Diels-Alder reactions when compared to the 2,3-dihydro isomer, underscoring the importance of its specific isomeric form in determining reactivity. vulcanchem.com
A hypothetical data table illustrating the type of information that could be generated from a detailed computational study on the oxidative aromatization of this compound is presented below. This table is for illustrative purposes only and is based on the types of data typically reported in such studies.
Table 4.4.1: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Oxidative Aromatization
| Parameter | Value (kcal/mol) | Computational Method |
| ΔH° (Enthalpy of Reaction) | -45.2 | DFT (B3LYP/6-31G) |
| ΔG° (Gibbs Free Energy) | -48.5 | DFT (B3LYP/6-31G) |
| Ea (Activation Energy) | 15.8 | DFT (B3LYP/6-31G*) |
Table 4.4.2: Key Geometric Parameters of a Hypothetical Transition State
| Parameter | Value (Å) |
| C4-H bond length (breaking) | 1.25 |
| H-Oxidant distance (forming) | 1.50 |
| N1-C2 bond length | 1.38 |
| C3-C4 bond length | 1.42 |
These tables illustrate how computational studies can provide quantitative data on the feasibility and mechanism of the oxidative aromatization process. The enthalpy and Gibbs free energy values would indicate a thermodynamically favorable reaction, while the activation energy would provide insight into the reaction kinetics. The geometric parameters of the transition state would help to visualize the key bond-breaking and bond-forming events.
Advanced Applications in Organic Synthesis Enabled by 2,2,4,6 Tetramethyl 1,2 Dihydropyridine and 1,2 Dihydropyridines
Utilization as Synthons for Complex Nitrogenous Heterocycles
1,2-Dihydropyridines (1,2-DHPs) are highly valuable and reactive synthetic intermediates, serving as precursors to a wide array of polysubstituted nitrogen heterocycles. rsc.orgresearchgate.netnih.gov Their utility stems from their inherent reactivity, which allows for controlled transformations into more saturated or aromatized systems, as well as their participation in cycloaddition reactions to build molecular complexity rapidly.
The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural products. nih.gov 1,2-Dihydropyridines serve as excellent and direct precursors for the synthesis of highly substituted piperidines. nih.gov The transformation is typically achieved through the reduction of the dihydropyridine (B1217469) ring, a process that can be performed with high diastereoselectivity. rsc.org
A practical and highly stereoselective method involves the directed functionalization of a 1,2-dihydropyridine intermediate, followed by a diastereoselective reduction to furnish the saturated piperidine ring. rsc.org For instance, hydrogenation of enantioenriched 1,2-dihydropyridines using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂·H₂O) provides facile access to piperidines with one, two, or three stereocenters with good to excellent diastereomeric ratios. nih.gov This strategic use of 1,2-dihydropyridines allows for the creation of a diverse range of 2,6-disubstituted and 2,3,6-trisubstituted piperidines. nih.govrsc.org
Table 1: Synthesis of Piperidine Derivatives from 1,2-Dihydropyridines
| 1,2-Dihydropyridine Precursor | Reaction Type | Key Reagents/Catalyst | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| N-Boc-2,3,6-trisubstituted-1,2-dihydropyridine | Hydrogenation | Pd/C or PtO₂·H₂O | N-Boc-2,3,6-cis-trisubstituted piperidine | 5:1 to >20:1 dr | nih.gov |
| Amidine-activated 2,6-disubstituted-1,2-dihydropyridine | Reduction | Not specified | 2,6-disubstituted piperidine | High diastereoselectivity | rsc.org |
1,2-Dihydropyridines are popular and effective precursors for synthesizing the 2-azabicyclo[2.2.2]octane ring system, commonly known as the isoquinuclidine scaffold. rsc.org This structure is a core component of various important alkaloids and pharmaceutical agents. rsc.orgnih.gov The most common method for constructing this bicyclic system is the Diels-Alder reaction, where the 1,2-dihydropyridine acts as the diene component. nih.gov
These cycloaddition reactions with various dienophiles, particularly electron-deficient alkenes, provide access to isoquinuclidines with unprecedented levels of substitution in high yields and with excellent regio- and stereoselectivities. nih.gov While reactions with activated dienophiles can proceed under thermal conditions, less reactive alkenes may require the use of Lewis acid additives to facilitate the cycloaddition. nih.gov The resulting isoquinuclidines often form with a predictable endo configuration. nih.govnsf.gov
Table 2: Diels-Alder Reactions of 1,2-Dihydropyridines to Form Isoquinuclidines
| 1,2-Dihydropyridine | Dienophile | Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Highly substituted 1,2-DHP | Electron deficient alkenes | Thermal or Lewis Acid | Highly substituted isoquinuclidine | High yield, high regio- and stereoselectivity | nih.gov |
| N-protected 1,2-DHP | Acrolein | Organocatalyst | Chiral isoquinuclidine | High enantiomeric and diastereomeric ratio | rsc.org |
| CF₃-substituted 1,2-DHP | N-methylmaleimide | Mild heating | Bridgehead CF₃-substituted isoquinuclidine (endo) | Not specified | nsf.gov |
| CF₃-substituted 1,2-DHP | Fumaronitrile | Heating | Substituted isoquinuclidine | 3:1 ratio of diastereomers | nsf.gov |
The synthetic utility of 1,2-dihydropyridines extends to the assembly of more complex alkaloid frameworks. They serve as crucial intermediates for the synthesis of natural products containing indolizidine, quinolizidine (B1214090), and cis-decahydroquinoline (B84933) scaffolds. rsc.org The piperidine and isoquinuclidine cores, readily accessible from 1,2-DHPs, form the foundational structures of these larger alkaloid families. For example, the total synthesis of decahydroquinoline (B1201275) poison frog alkaloids such as ent-cis-195A and cis-211A has been achieved through multi-step sequences where the core heterocyclic structure is constructed using strategies amenable to dihydropyridine chemistry. nih.govnih.gov The synthesis of these alkaloids often involves the creation of a key intermediate which is then elaborated in a divergent fashion to produce different final products. nih.govnih.gov
Beyond bicyclic systems, dihydropyridines are employed in the construction of more complex polycyclic nitrogen heterocycles. Methodologies have been developed to synthesize tricyclic and tetracyclic azaheterocycles starting from substituted dihydropyridines. uni-muenchen.de These advanced syntheses often involve intramolecular reactions where a substituent on the dihydropyridine ring reacts with another part of the molecule. For example, ring-closing metathesis reactions of 1,4-dihydropyridines bearing an ω-alkenyl moiety have been used to construct tricyclic imines that incorporate a 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold. uni-muenchen.de Such strategies demonstrate the capacity of dihydropyridine intermediates to serve as platforms for building intricate, multi-ring systems.
Strategic Intermediates in Natural Product Total Synthesis
The value of 1,2-dihydropyridines is prominently highlighted by their role as key strategic intermediates in the total synthesis of medicinally important natural products and drugs. rsc.org The isoquinuclidine core, derived from the Diels-Alder reaction of 1,2-DHPs, is a particularly important building block. researchgate.netnih.gov
A notable example is the synthesis of the anti-influenza drug oseltamivir (B103847) phosphate (B84403) (Tamiflu), which can be synthesized from a 1,2-DHP via an isoquinuclidine intermediate. rsc.orgresearchgate.net Furthermore, isoquinuclidines have been utilized as intermediates in the synthesis of complex alkaloids such as the Iboga alkaloids (e.g., ibogaine) and the Catharanthus alkaloids, which have applications as cancer therapeutics. nih.gov An enantioselective route to intermediates previously used in the total syntheses of catharanthine (B190766) and deserpidine (B1670285) has been developed, showcasing the power of this approach. rsc.org
Table 3: 1,2-Dihydropyridines in Natural Product and Drug Synthesis
| Target Molecule | Key Intermediate Derived from 1,2-DHP | Significance | Reference |
|---|---|---|---|
| Oseltamivir (Tamiflu) | Isoquinuclidine | Anti-influenza drug | rsc.orgresearchgate.net |
| Iboga Alkaloids (e.g., Ibogaine) | Isoquinuclidine | Bioactive natural products | rsc.orgnih.gov |
| Catharanthus Alkaloids | Isoquinuclidine | Cancer therapeutics | nih.gov |
| Catharanthine | Chiral Isoquinuclidinone | Indole alkaloid | rsc.org |
| Gephyrotoxin | 1-Acyldihydropyridine | Biologically active alkaloid |
Dihydropyridines as Reductants in Organic Transformations
In addition to their role as structural synthons, dihydropyridines can function as reducing agents in organic reactions, acting as mimics of the biological reducing agent NADH (Nicotinamide adenine (B156593) dinucleotide). This reactivity is centered on their ability to act as a source of hydride (H⁻) or its equivalent. Dihydropyridines have been shown to be effective in the reduction of olefinic double bonds, demonstrating their utility as hydrogen transfer agents in organic transformations. acs.org This reductive capability adds another dimension to the synthetic applications of the dihydropyridine scaffold, moving beyond its use as a building block to its function as a reaction promoter.
Electrochemical Reduction of Carbon Dioxide Mediated by Dihydropyridines
The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting a greenhouse gas into valuable chemicals and fuels. wikipedia.org In systems utilizing pyridine (B92270) and its derivatives, 1,2-dihydropyridines are proposed as key renewable organo-hydride reagents that facilitate the reduction process. researchgate.net The general mechanism posits that pyridine or a related compound is first reduced to a dihydropyridine intermediate, which then serves as a hydride donor to CO2. researchgate.netacs.org
The catalytic cycle is analogous to the function of the NADP+/NADPH redox couple in biological systems, where the driving force for the hydride transfer is the rearomatization of the dihydropyridine ring. researchgate.net Theoretical studies suggest that the process begins with the reduction of a pyridinium (B92312) ion (PyH+) to a pyridinyl radical (PyH•), which can then be further reduced and protonated to form a dihydropyridine (DHP). acs.org This DHP molecule, whether in solution or bound to an electrode surface, is capable of reducing CO2 to products such as formate (B1220265) (HCOO−) through a hydride transfer. acs.orgnih.gov
| Proposed Intermediate/Step | Description | Role in CO₂ Reduction |
|---|---|---|
| Pyridinium (PyH⁺) Reduction | Initial one-electron reduction of the protonated pyridine. | Forms the pyridinyl radical (PyH•), initiating the catalyst cycle. acs.org |
| Dihydropyridine (DHP) Formation | Further reduction and protonation of the pyridinyl radical. | Generates the key organo-hydride donor. researchgate.net |
| Adsorbed 2-Pyridinide (2-PyH⁻*) | A surface-bound anion proposed as a key catalytic intermediate. | Facilitates direct hydride transfer to CO₂ to produce formate. acs.orgnih.gov |
| Hydride Transfer (HT) to CO₂ | The DHP or its analogue donates a hydride (H⁻) to a CO₂ molecule. | The primary C-H bond-forming step, reducing CO₂ to formate. researchgate.netacs.org |
General Utility as Reagents and Catalysts in Synthetic Methodology Development
While specific catalytic applications of 2,2,4,6-tetramethyl-1,2-dihydropyridine are not extensively documented, its utility as a synthetic reagent is established. The broader class of 1,2-dihydropyridines, to which it belongs, represents a versatile and valuable scaffold for synthetic chemists. rsc.orgdu.ac.in These compounds are recognized as crucial intermediates in the synthesis of a wide array of natural products and complex molecules, particularly alkaloids. rsc.orgdu.ac.inrsc.org
The chemical reactivity of the 1,2-dihydropyridine core makes it a popular precursor for constructing more complex heterocyclic systems. rsc.org For instance, 2-substituted-1,2-dihydropyridine analogues are key intermediates in the synthesis of piperidine, indolizidine, and quinolizidine alkaloids. rsc.org The potential of 1,2-dihydropyridines has been harnessed to create the 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring system, a core structure found in alkaloids like ibogaine (B1199331) and dioscorine. du.ac.in
The compound this compound serves as a precursor in the synthesis of 2,2,4,6-tetramethyl-piperidine. lookchem.com This transformation highlights its role as a functional intermediate in synthetic methodology, providing access to substituted piperidine structures that are important in medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N lookchem.comnih.gov |
| Molecular Weight | 137.225 g/mol lookchem.com |
| Boiling Point | 201.6°C at 760 mmHg lookchem.com |
| Density | 0.839 g/cm³ lookchem.com |
| Flash Point | 71°C lookchem.com |
| Hydrogen Bond Donor Count | 1 lookchem.com |
| Hydrogen Bond Acceptor Count | 1 lookchem.com |
Q & A
Q. What are the most reliable synthetic routes for preparing 2,2,4,6-Tetramethyl-1,2-dihydropyridine, and how can reaction progress be monitored experimentally?
The synthesis of 1,2-dihydropyridines (DHPs) typically involves condensation reactions or catalytic dearomatization of pyridine derivatives. For example:
- Hantzsch-inspired approaches : Modified Hantzsch reactions using β-keto esters and aldehydes can yield DHPs, but regioselectivity must be controlled by steric or electronic tuning of substituents .
- Nickel-catalyzed cycloaddition : A [2+2+2] cycloaddition of alkynes and imines catalyzed by nickel(0) complexes can produce 1,2-DHPs with high efficiency. Reaction progress can be monitored using thin-layer chromatography (TLC) (e.g., SiliaPlateTLC) to track the conversion of intermediates to the desired product .
- Dearomatization strategies : Pyridine derivatives can undergo nucleophilic dearomatization with organometallic reagents (e.g., Grignard reagents) to form 1,2-DHPs. 1H NMR is critical for confirming the reduction of aromaticity in the pyridine ring .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- 1H and 13C NMR : Key for identifying hydrogen environments (e.g., dihydropyridine protons at δ 4.0–6.0 ppm) and carbon chemical shifts. For example, methyl groups in the 2,4,6-positions will show distinct splitting patterns due to steric interactions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., calculated vs. observed m/z for C10H15N) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., absence of pyridine C=N stretches, replaced by C=C and NH stretches in DHPs) .
Q. How does the reactivity of this compound compare to unsubstituted 1,2-dihydropyridines under oxidative or acidic conditions?
- Oxidative susceptibility : The electron-rich dihydropyridine ring is prone to oxidation, regenerating aromatic pyridine derivatives. Substituents like methyl groups at the 2,4,6-positions can sterically hinder oxidation, but this depends on the oxidizing agent (e.g., DDQ vs. O2) .
- Acid sensitivity : Protonation at the nitrogen atom can lead to ring-opening or rearrangement. Methyl groups may stabilize intermediates through hyperconjugation, but kinetic studies under varying pH are recommended to assess stability .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and what challenges arise in achieving stereocontrol?
- Chiral auxiliaries : Temporarily attaching chiral groups to the pyridine precursor before dearomatization can induce asymmetry, but this requires post-synthetic removal steps .
- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru or Rh with chiral ligands) have been explored for pyridine dearomatization. However, steric bulk from the tetramethyl substituents may reduce catalyst efficacy by limiting substrate access to the metal center .
- Chiral resolution : Racemic mixtures can be separated using chiral HPLC columns or diastereomeric salt formation, but yields are often low .
Q. How can this compound serve as a precursor in heterocyclic synthesis, and what mechanistic insights support its utility?
- Diels-Alder reactions : The conjugated diene system in 1,2-DHPs participates as a diene in [4+2] cycloadditions. For example, reactions with electron-deficient dienophiles (e.g., maleic anhydride) yield fused bicyclic structures. Computational studies (DFT) can predict regioselectivity based on frontier molecular orbitals .
- Reductive elimination pathways : In nickel-catalyzed systems, 1,2-DHPs form via reductive elimination from nickelacycle intermediates. Mechanistic probes (e.g., deuterium labeling) can elucidate rate-determining steps .
Q. How should researchers address contradictions in reported yields or selectivity for 1,2-dihydropyridine synthesis methods?
- Case study : Compare Hantzsch (50–70% yield, low selectivity) vs. nickel-catalyzed routes (80–90% yield, high regiocontrol). Contradictions often stem from:
- Mitigation : Replicate experiments with standardized protocols (e.g., glovebox use for air-sensitive reactions) and report detailed procedural metadata .
Q. What computational tools are recommended for modeling the electronic effects of methyl substituents in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
